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Introduction and Traditional Use

Alstonine is a monoterpene indole alkaloid found in various plant species from the Apocynaceae family,
including Alstonia boonei, Rauwolfia caffra, Rauwolfia vomitoria, and Picralima nitida [1]. This natural
product has garnered significant research interest due to its unique pharmacological properties,
particularly its atypical antipsychotic profile observed in preclinical models. The investigation of alstonine
originated from ethnopharmacological research conducted among the Igbo people in Nigeria, where
traditional psychiatrists used plant-based remedies containing alstonine to treat mental illnesses, epilepsy,
and as a sedative [1]. Traditional practitioners reported considerable success with this treatment, describing a
protocol where an initial loading dose would induce prolonged sleep (2-3 days), followed by a tapered

regimen over several weeks until patients were eventually free of both medicine and symptoms of 'madness'

[1].

The chemical structure of alstonine is identified as 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19
alpha-methyl-20 alpha-oxyhoimbanium [1]. As an indole alkaloid, it shares biosynthetic relationships with
other medically important compounds derived from tryptophan metabolism, including serotonin, melatonin,
and the anti-tumor alkaloids vinblastine and vincristine [1] [2]. The traditional use of alstonine-containing
preparations provides preliminary evidence of its bioavailability and safety profile in humans, though

systematic clinical studies are still needed to confirm these observations under controlled conditions [1].
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Comprehensive Pharmacological Effects

Antipsychotic Properties

Alstonine demonstrates a distinct antipsychotic profile in various animal models, with characteristics that
differentiate it from both typical and atypical antipsychotic drugs currently in clinical use [1] [3]. In murine
models, alstonine exhibits a clear, dose-dependent protective effect against amphetamine-induced lethality
in grouped mice, with active doses ranging from 0.5 to 2.0 mg/kg administered intraperitoneally [1] [3]. This
specific experimental paradigm is considered highly relevant for identifying antipsychotic activity, as the

lethality is prevented by antipsychotics but not by other tranquilizers such as barbiturates or benzodiazepines

[1].

The pharmacological profile of alstonine presents interesting differentiations from conventional

antipsychotics:

o Differential Effects on Stereotypy: Alstonine reduces apomorphine-induced but not amphetamine-
induced stereotypy [1]. This pattern differs from classical antipsychotics like haloperidol, which
effectively block both types of stereotypy, and suggests a novel mechanism of action not solely
dependent on dopamine D2 receptor blockade.

e Catatonia Prevention: Similar to atypical antipsychotics clozapine and sulpiride, alstonine prevents
haloperidol-induced catatonia, indicating a potentially favorable extrapyramidal side effect profile
[1].

¢ Bell-Shaped Dose Response: The dose-response relationship of alstonine often follows a bell-
shaped curve, with efficacy observed within a specific mid-range (0.5-2.0 mg/kg) but diminished
effects at higher doses (20 mg/kg) [3]. This non-linear pattern suggests complex receptor interactions
or compensatory mechanisms at higher concentrations.

Neuroprotective and Other Therapeutic Effects

Beyond its antipsychotic properties, alstonine and its derivatives demonstrate additional pharmacological
activities:
e Neuroprotective Effects: Tetrahydroalstonine (THA), a reduced form of alstonine, exhibits

significant neuroprotection against oxygen-glucose deprivation/re-oxygenation (OGD/R)-induced
neuronal injury in primary cortical neurons [4]. THA administration increased cell viability of OGD/R-
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induced cortical neurons in a dose-dependent manner, showing superior therapeutic effects to

edaravone, a free radical scavenger used as a positive control [4].

¢ Anticancer Potential: Alstonine demonstrates chemotherapeutic properties by acting as a DNA
intercalating agent and inducing apoptosis and DNA damage in cancer cells [5].
¢ Antiplasmodial Activity: Alstonine exhibits antiplasmodial properties through the mediation of

mitochondrial apoptosis in Plasmodium falciparum [5].
e Anxiolytic Properties: Research has confirmed anxiolytic activity of alstonine, potentially related to

its serotonergic effects [5].

Table 1: Summary of Alstonine's Pharmacological Activities

Pharmacological Experimental

Effective Dose

. ) Key Findings
Activity Model Range/Concentration
Antipsychotic Mice (in vivo) 0.5-2.0 mg/kg (i.p.) Prevention of amphetamine-
induced lethality; reduction of
apomorphine-induced
stereotypy [1] [3]
Neuroprotective Primary cortical 0.75-3 uM Increased cell viability;
neurons (OGD/R reduction of autophagic
model) activity and lysosomal
dysfunction [4]
Anxiolytic Animal models Not specified Inhibition of haloperidol-
induced catalepsy [5]
Antiplasmodial Plasmodium Not specified Induction of mitochondrial
falciparum cultures apoptosis [5]
Anticancer Cancer cell lines Not specified DNA intercalation; induction of
apoptosis and DNA damage
[3]
Mechanisms of Action
Neurotransmitter Systems
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Alstonine exhibits a unique neurochemical profile that differs from conventional antipsychotics,

suggesting a novel mechanism of action:

e Serotonergic Modulation: Alstonine appears to exert its primary antipsychotic effects mostly
through its ability to increase serotonergic transmission while simultaneously altering dopamine
metabolism [5]. This serotonergic emphasis aligns with the mechanism of some atypical
antipsychotics but with distinctive receptor subtype selectivity.

e Dopaminergic Interactions: Unlike typical antipsychotics that primarily block dopamine D2
receptors, alstonine shows more nuanced dopaminergic effects. It reduces apomorphine-induced
stereotypy but not amphetamine-induced stereotypy, suggesting differential actions on pre- and post-
synaptic dopamine receptors or interactions with different dopamine pathways [1].

e GABAergic and Glutamatergic Systems: While not directly confirmed for alstonine, the
monoterpene indole alkaloid class to which it belongs has demonstrated interactions with GABAergic
and glutamatergic systems [6]. The glutamate hypothesis of schizophrenia posits that NMDA receptor
hypofunction contributes to symptomatology, and indirect modulation of this system may contribute to
alstonine's effects.

The following diagram illustrates the proposed neurotransmitter systems involved in alstonine's mechanism

of action:
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Alstonine's proposed interactions with key neurotransmitter systems

Molecular Pathways and Cellular Mechanisms

3.2.1 Autophagy-Lysosomal Pathway Regulation

Research on tetrahydroalstonine has revealed significant effects on the autophagy-lysosomal pathway,
which represents a potentially important mechanism for its neuroprotective properties [4]. In OGD/R-

induced cortical neurons, THA administration:

¢ Significantly ameliorated abnormal expression of autophagy-related proteins LC3B and P62

¢ Promoted lysosomal function by increasing expression of CSTB and TFEB proteins

¢ Activated the Akt/mTOR pathway, which was suppressed after OGD/R induction

¢ Exhibited effects that were reversed by chloroquine (a lysosome inhibitor), confirming the essential
role of lysosomal function in THA-mediated neuroprotection [4]

3.2.2 Akt/mTOR Pathway Activation

The AktmTOR signaling pathway plays a crucial role in both autophagy regulation and ischemic stroke
progression [4]. mTOR is an atypical serine/threonine kinase that forms two multiprotein complexes
(mTORC1 and mTORC2), with mTORC1 serving as a downstream molecule of AKT and acting as a
negative regulator of autophagy [4]. THA significantly counteracted the OGD/R-induced decrease in
phosphorylation of Akt and mTOR, thereby ameliorating the inactivation of the Akt/mTORC1 pathway [4].
This mechanism represents a promising target for therapeutic intervention in ischemic stroke and potentially

other neurological conditions.

The following diagram illustrates the molecular pathway through which tetrahydroalstonine (THA) exerts

neuroprotective effects:
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Proposed molecular pathway for THA-mediated neuroprotection

Experimental Data and Methodologies

Key Experimental Models and Protocols

4.1.1 Animal Models of Psychosis
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Research on alstonine's antipsychotic properties has employed several well-established animal behavioral

models:

¢ Amphetamine-Induced Lethality in Grouped Mice: This model is considered specific for detecting
antipsychotic activity, as the lethality is prevented by antipsychotics but not by other tranquilizers. The
experimental protocol involves administering amphetamine to grouped mice pretreated with
alstonine or control substances, with lethality as the endpoint [1] [3].

¢ Stereotypy Induction: Both amphetamine-induced and apomorphine-induced stereotypy models are
used to differentiate classical and atypical antipsychotics. Alstonine reduced apomorphine-induced
but not amphetamine-induced stereotypy, suggesting a unigue mechanism [1].

¢ Haloperidol-Induced Catatonia: This test evaluates the potential of compounds to induce
extrapyramidal side effects. Alstonine prevents haloperidol-induced catatonia, similar to atypical
antipsychotics [1].

4.1.2 In Vitro Neuroprotection Models

The neuroprotective effects of tetrahydroalstonine were investigated using:

e Oxygen-Glucose Deprivation/Re-oxygenation (OGD/R) Model: Primary cortical neurons were
subjected to OGD followed by reoxygenation to simulate ischemic stroke conditions [4]. Neurons
were pretreated with THA before OGD/R induction, and cell viability was assessed using MTT assay.

¢ Autophagy Flux Monitoring: Expression of autophagic flux markers (LC3B, P62) and lysosomal
function markers (LAMP1, CSTB, TFEB) were evaluated by Western blot analysis at different time
points during reperfusion [4].

e Lysosomal Inhibition Studies: Chloroquine, a lysosome inhibitor, was used to confirm the essential
role of lysosomal function in THA-mediated neuroprotection [4].

Table 2: Experimental Models Used in Alstonine Research

Experimental . . Relevance to
Protocol Overview Key Endpoints o

Model Human Conditions

Amphetamine- Administration of Mortality prevention; Specific predictor of

induced lethality = amphetamine to grouped inverted U-shape dose antipsychotic activity
mice pretreated with response (active at 0.5-

alstonine (0.1-20 mg/kg, i.p.) 2.0 mg/kg) [1] [3]
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Experimental .
Protocol Overview

Model

Stereotypy Apomorphine or

induction amphetamine administration
after alstonine pretreatment

Haloperidol- Haloperidol administration

induced after alstonine pretreatment

catatonia

OGDIR neuronal Primary cortical neurons

injury subjected to oxygen-glucose
deprivation followed by
reoxygenation with THA
pretreatment (0.75-3 uM)

Lysosomal Chloroquine (10 pM) co-

inhibition treatment with THA in OGD/R

model

Key Endpoints

Reduction in stereotypic
behaviors; differential
effects on apomorphine
vs. amphetamine
stereotypy [1]

Prevention of catatonic
symptoms [1]

Cell viability (MTT assay);
autophagy markers
(Western blot) [4]

Reversal of protective
effects; LC3B-II/LC3B-I
ratio [4]

Pharmacokinetic and Toxicological Profile

Despite its promising pharmacological activities, several aspects of alstonine's properties remain

understudied:

Relevance to
Human Conditions

Differentiates
classical vs. atypical
antipsychotics

Predicts
extrapyramidal side
effect profile

Models ischemic
stroke and
neuroprotective
mechanisms

Confirms lysosomal
involvement in
neuroprotection

¢ Toxicity Data: Limited information is available on the comprehensive toxicological profile of

alstonine. Traditional use suggests an acceptable safety profile at therapeutic doses, with traditional
preparations reportedly inducing prolonged sleep (2-3 days) with initial loading doses [1]. In vitro

cytotoxicity testing in cortical neurons showed significant toxicity at 12 pM, but protective effects at

lower concentrations (0.75-3 uM) [4].

¢ Pharmacokinetics: Detailed absorption, distribution, metabolism, and excretion (ADME) studies are
notably lacking in the scientific literature [5]. The traditional method of administration (oral decoction)
confirms some degree of bioavailability, but modern pharmacokinetic parameters have not been

systematically evaluated.
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e Therapeutic Window: The bell-shaped dose-response curve observed in some behavioral models
(efficacy at 0.5-2.0 mg/kg but not at 0.1 or 20 mg/kg) suggests a narrow therapeutic window that
requires careful dose optimization [3].

Research Applications and Biosynthesis

Heterologous Biosynthesis Platforms

Recent advances in synthetic biology have enabled the development of heterologous expression systems for

alstonine production:

¢ Nicotiana benthamiana System: Researchers have successfully reconstituted the alstonine
biosynthetic pathway in the heterologous host Nicotiana benthamiana by expressing three key
enzymes from Catharanthus roseus: strictosidine glucosidase (CrSGD), tetrahydroalstonine
synthase (CrTHAS), and alstonine synthase (CrAS) [2].

¢ Biosynthetic Pathway: The biosynthesis begins with the Pictet-Spengler condensation of
secologanin and tryptamine catalyzed by strictosidine synthase (CrSTR) to form strictosidine. This is
then converted to strictosidine aglycone by CrSGD, reduced to tetrahydroalstonine by CrTHAS, and
finally oxidized to alstonine by CrAS [2].

e Precursor-Directed Biosynthesis: This approach utilizes unnatural tryptamine analogs (fluoro-,
chloro-, bromo-, methyl-, methoxy, hydroxyl-tryptamines) as starting materials with CrSTR to generate
"new-to-nature” strictosidine analogs, which can then be fed to the biosynthetic pathway to produce
alstonine analogs [2].

Potential as a Research Tool

The unique pharmacological profile of alstonine makes it valuable for:

¢ Mechanistic Studies: As a compound with apparent antipsychotic efficacy but a mechanism distinct
from current medications, alstonine serves as a tool for investigating novel pathways in psychosis

treatment [1].

¢ Drug Design: The alstonine structure provides a novum scaffold for developing new psychiatric
medications with potentially fewer side effects than current antipsychotics [1].

e Chemical Biology: The ability to generate structural analogs through precursor-directed biosynthesis
enables structure-activity relationship studies to optimize pharmacological properties [2].
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Conclusion and Future Directions

Alstonine represents a promising natural product with a unique pharmacological profile, particularly for
psychiatric and neurological applications. Its atypical antipsychotic properties, characterized by differential
effects on dopamine-mediated behaviors and a potentially favorable side effect profile, distinguish it from
currently available medications [1] [3]. The neuroprotective effects demonstrated by its tetrahydro derivative
further expand its potential therapeutic applications to ischemic stroke and possibly other neurodegenerative

conditions [4].

Several critical research gaps need to be addressed to advance alstonine toward clinical application:

e Comprehensive ADME Studies: Detailed pharmacokinetic investigations are essential to
understand the absorption, distribution, metabolism, and excretion of alstonine in mammalian
systems [5].

¢ Toxicological Profiling: Systematic toxicology studies following regulatory guidelines are needed to
establish safety parameters and therapeutic indices [5].

¢ Mechanism Elucidation: While serotonergic and dopaminergic systems appear involved, the precise
molecular targets and signaling pathways require further clarification.

¢ Clinical Trials: Well-designed clinical studies are ultimately necessary to confirm efficacy and safety
in human populations.

¢ Analogue Development: Exploration of structurally modified analogs may enhance potency, improve
pharmacokinetic properties, and reduce potential toxicity [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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